2,2-Difluoroethane-1-sulfonamide

Übersicht

Beschreibung

Molecular Structure Analysis

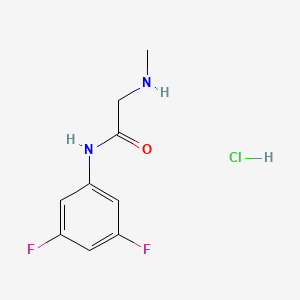

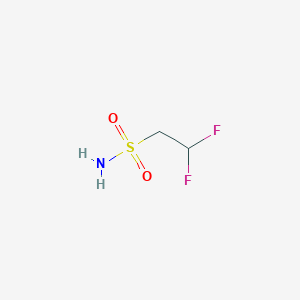

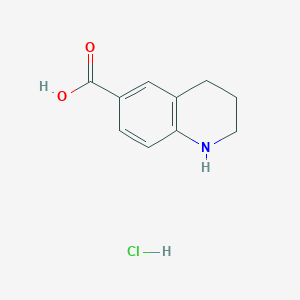

The molecular structure of 2,2-Difluoroethane-1-sulfonamide consists of a central SO2 moiety connected to a 2,2-difluoroethane and an amine group . The InChI code for this compound is 1S/C2H5F2NO2S/c3-2(4)1-8(5,6)7/h2H,1H2,(H2,5,6,7) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that difluoroethane exhibits a gauche effect, which is a preference for the gauche conformation over the anti conformation due to hyperconjugation .Wissenschaftliche Forschungsanwendungen

Fire Fighting Foam Surfactant and Environmental Impact

- 2,2-Difluoroethane-1-sulfonamide, as part of Forafac®1157, is used in aqueous film forming foams for extinguishing hydrocarbon fuel fires. Its environmental transformation and the identification of metabolites in different species, along with the photolytic transformation products, were studied (Moe et al., 2012).

Synthesis and Applications in Organic Chemistry and Medicine

- Triflamides, a category of sulfonamides, including this compound, have been extensively used as reagents, catalysts, or additives in various reactions due to their unique properties. These compounds find applications in organic chemistry, medicine, biochemistry, catalysis, and agriculture (Moskalik & Astakhova, 2022).

Use in Cationic Cyclisations in Chemistry

- Sulfonamides, such as this compound, have been found effective as terminators in cationic cyclisations, leading to the efficient formation of polycyclic systems. This application is particularly relevant in synthetic organic chemistry (Haskins & Knight, 2002).

Atmospheric Distribution and Environmental Occurrence

- Studies on the distribution of perfluorinated compounds, including sulfonamides like this compound, have been conducted across various regions, including Asia. These studies provide insights into their environmental occurrence and potential for long-range transport (Li et al., 2011).

Influence on Human Exposure and Biomonitoring

- Investigations into the presence of polyfluoroalkyl chemicals, including sulfonamides, in human blood serum offer valuable information regarding human exposure levels and the need for biomonitoring to assess potential health impacts (Toms et al., 2009).

Indoor and Outdoor Air Quality Assessment

- Research on perfluorinated alkyl sulfonamides in indoor and outdoor environments contributes to understanding their sources, environmental distribution, and potential human exposure through inhalation or dust ingestion (Shoeib et al., 2005).

Environmental Microbial Degradation

- Studies on microbial degradation of polyfluoroalkyl chemicals, including sulfonamides, shed light on their environmental fate and potential degradation pathways, which is crucial for assessing their long-term environmental impact (Liu & Mejia Avendaño, 2013).

Applications in Battery Technology

- Research into lithium bis(trifluoromethane) sulfonamide, a derivative of sulfonamide, demonstrates its potential as an electrolyte salt in lithium batteries, highlighting its conductivity and dissociation properties (Zhao et al., 2015).

Wirkmechanismus

Target of Action

2,2-Difluoroethane-1-sulfonamide belongs to the class of sulfonamides, which are known to target enzymes involved in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria .

Mode of Action

Sulfonamides, including this compound, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the enzyme, they prevent PABA from being utilized, thereby inhibiting the synthesis of folic acid.

Biochemical Pathways

The inhibition of folic acid synthesis disrupts the biochemical pathways that lead to the production of DNA in bacteria . This results in the inability of the bacteria to replicate and grow, leading to their eventual death.

Pharmacokinetics

Sulfonamides in general are known to have good oral bioavailability and are distributed widely in the body . They are primarily excreted unchanged in the urine .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth and replication. This is due to the disruption of folic acid synthesis, which is essential for DNA production in bacteria .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of sulfonamides in natural and treated waters has raised concerns about the potential spread of antimicrobial resistance . Their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices .

Safety and Hazards

The safety information for 2,2-Difluoroethane-1-sulfonamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2,2-difluoroethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5F2NO2S/c3-2(4)1-8(5,6)7/h2H,1H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBOMSJOUZHDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1033906-56-7 | |

| Record name | 2,2-difluoroethane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1421863.png)

![3-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B1421866.png)

amine dihydrochloride](/img/structure/B1421867.png)

![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride](/img/structure/B1421873.png)

![2-chloro-N-[2-(2,3-dichlorophenyl)ethyl]acetamide](/img/structure/B1421880.png)

![2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B1421882.png)

![2-[2-(Methylamino)ethoxy]benzonitrile hydrochloride](/img/structure/B1421884.png)